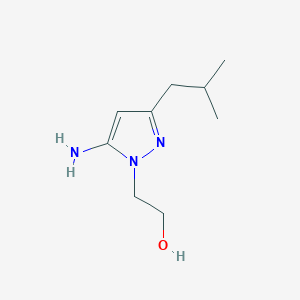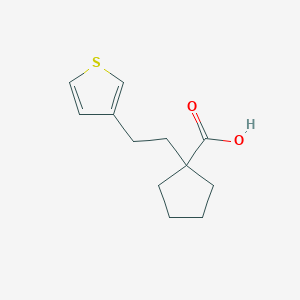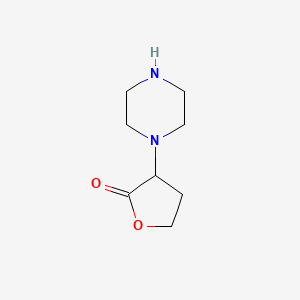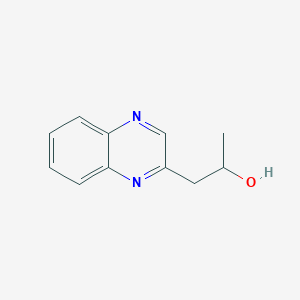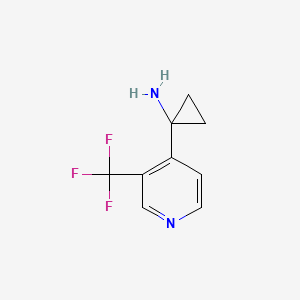amine](/img/structure/B13523951.png)
[(3,4-Dimethoxyphenyl)methyl](ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the earliest syntheses of 3,4-Dimethoxyphenethylamine was performed by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:
- 3,4-Dimethoxybenzaldehyde (veratraldehyde) is converted to 3,4-Dimethoxycinnamic acid.
- 3,4-Dimethoxycinnamic acid is then converted to 3,4-Dimethoxyphenylpropionic acid.
- 3,4-Dimethoxyphenylpropionic acid is converted to 3,4-Dimethoxyphenylpropionamide.
- Finally, 3,4-Dimethoxyphenylpropionamide is converted to 3,4-Dimethoxyphenethylamine .
A much shorter synthesis was later provided by Shulgin and Shulgin .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
3,4-Dimethoxyphenethylamine has various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It is studied for its role as an analogue of dopamine and its interactions with biological systems.
Medicine: It has been used in the synthesis of pharmaceutical compounds such as Bevantolol.
Industry: It is used in the production of certain dyes and pigments.
Mécanisme D'action
3,4-Dimethoxyphenethylamine exerts its effects primarily through its action as a monoamine oxidase inhibitor . It inhibits the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines such as dopamine, thereby increasing the levels of these neurotransmitters in the brain . It also appears to inhibit mitochondrial complex I, which can have neurotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dopamine (3,4-dihydroxyphenethylamine): The major human neurotransmitter with hydroxy groups at the 3- and 4-positions.
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring psychedelic compound with an additional methoxy group at the 5-position.
Uniqueness
3,4-Dimethoxyphenethylamine is unique in its structure due to the presence of methoxy groups at the 3- and 4-positions, which differentiates it from dopamine and mescaline. This structural difference imparts distinct pharmacological properties, such as its activity as a monoamine oxidase inhibitor .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H17NO2/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3/h5-7,12H,4,8H2,1-3H3 |
Clé InChI |
PIRSOWTWSUIYFA-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Carbamoylphenyl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B13523870.png)
![1-([1,1'-Biphenyl]-4-yl)-2-(methylamino)ethan-1-ol](/img/structure/B13523874.png)
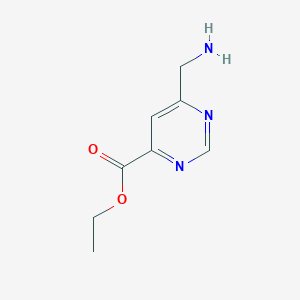

![Ethyl2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B13523898.png)

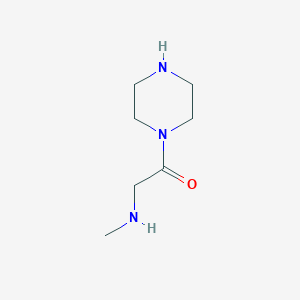
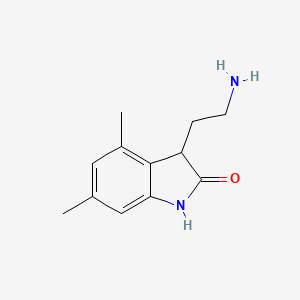
![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
